molecular formula C9H6BrNO B174115 3-Bromoquinolin-6-ol CAS No. 13669-57-3

3-Bromoquinolin-6-ol

Cat. No. B174115
CAS RN: 13669-57-3
M. Wt: 224.05 g/mol
InChI Key: IGCRMJVOMNKTGB-UHFFFAOYSA-N
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Patent
US09062045B2

Procedure details

A solution of Intermediate A (1 g, 3.76 mmol) and K2CO3 (1.04 g, 7.52 mmol) in MeOH/H2O (5 mL/3 mL) was stirred at rt for 2 hours. The reaction mixture was concentrated under reduced pressure to afford a crude solid which was further purified by washing with water, dried under vacuum to give the title compound as white solid (760 mg, yield 86%). LCMS (method N): [M+H]+=224, tR=2.29 min.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[N:11]=[CH:10][C:9]([Br:15])=[CH:8]2)(=O)C.C([O-])([O-])=O.[K+].[K+]>CO.O>[Br:15][C:9]1[CH:10]=[N:11][C:12]2[C:7]([CH:8]=1)=[CH:6][C:5]([OH:4])=[CH:14][CH:13]=2 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)OC=1C=C2C=C(C=NC2=CC1)Br
Name
Quantity
1.04 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a crude solid which
CUSTOM
Type
CUSTOM
Details
was further purified
WASH
Type
WASH
Details
by washing with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC2=CC=C(C=C2C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 760 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.